Stéviosides

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Stevioside is a glycoside derived from the leaves of the Stevia rebaudiana plant, which is native to South America . It is known for its intense sweetness, being approximately 300 times sweeter than sucrose . Stevioside is a non-caloric sweetener, making it a popular choice for those seeking to reduce sugar intake without sacrificing sweetness .

Applications De Recherche Scientifique

Stevioside has a wide range of applications in scientific research, including:

Chemistry: Used as a natural sweetener in various chemical formulations.

Biology: Studied for its potential effects on glucose metabolism and insulin secretion.

Medicine: Investigated for its antihypertensive, anti-inflammatory, and anticancer properties.

Industry: Utilized in the food and beverage industry as a sugar substitute.

Mécanisme D'action

Target of Action

Stevioside, a natural sweetener derived from the leaves of Stevia rebaudiana, primarily targets the insulin-secreting β-cells of the pancreas . These cells play a crucial role in maintaining glucose homeostasis in the body.

Mode of Action

Stevioside interacts with its target cells by stimulating insulin secretion . This interaction results in an increase in insulin levels, which in turn helps lower blood sugar levels . Additionally, stevioside increases insulin sensitivity due to the retardation of gluconeogenesis, which is caused by a decrease in phosphoenol pyruvate carboxy kinase (PEPCK) gene expression in the liver .

Biochemical Pathways

The primary biochemical pathway affected by stevioside is gluconeogenesis . By decreasing the expression of the PEPCK gene in the liver, stevioside slows down the process of gluconeogenesis, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates . This action leads to increased insulin sensitivity and lower blood glucose levels .

Pharmacokinetics

Upon absorption, steviol, the aglycone of stevioside, undergoes fast glucuronidation . This process involves the addition of a glucuronic acid group to the steviol molecule, making it more water-soluble and easier to excrete from the body.

Result of Action

The molecular and cellular effects of stevioside’s action include enhanced insulin secretion, increased insulin sensitivity, and reduced blood glucose levels . These effects contribute to stevioside’s potential therapeutic benefits, particularly in the management of diabetes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of stevioside . Factors such as day length, light quality and quantity, temperature, drought, salinity stress, and nutrient availability can affect the content of stevioside in Stevia rebaudiana plants . Understanding these factors is crucial for optimizing the cultivation and extraction of stevioside for therapeutic use .

Analyse Biochimique

Biochemical Properties

Stevioside interacts with various enzymes, proteins, and other biomolecules. It is involved in several biochemical reactions, particularly those related to sweetness perception

Cellular Effects

Stevioside has been shown to influence cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which Stevioside exerts these effects are still being explored.

Molecular Mechanism

At the molecular level, Stevioside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Stevioside have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of Stevioside have been studied in animal models, and it has been observed that these effects vary with different dosages

Metabolic Pathways

Stevioside is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Stevioside and its effects on activity or function are areas of active research. It is possible that there are targeting signals or post-translational modifications that direct Stevioside to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Stevioside can be extracted from the leaves of Stevia rebaudiana through a series of steps involving water extraction, filtration, and crystallization . The leaves are first dried and then subjected to water extraction to obtain a crude extract. This extract is then filtered to remove impurities and concentrated. The concentrated extract undergoes crystallization to yield pure stevioside .

Industrial Production Methods: In industrial settings, the extraction process is scaled up using large-scale filtration and crystallization equipment. Advanced techniques such as hydrophilic interaction liquid chromatography (HILIC) are employed to purify stevioside to high levels of purity . The use of strong anion exchange resins, such as IRA458, has been shown to be effective in separating stevioside from other steviol glycosides .

Analyse Des Réactions Chimiques

Types of Reactions: Stevioside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions:

Hydrolysis: Stevioside can be hydrolyzed under acidic conditions to yield steviol and glucose.

Oxidation: Stevioside can be oxidized using strong oxidizing agents to produce steviol.

Glycosylation: Enzymatic glycosylation can convert stevioside to rebaudioside A by adding glucose units.

Major Products:

Hydrolysis: Steviol and glucose.

Oxidation: Steviol.

Glycosylation: Rebaudioside A.

Comparaison Avec Des Composés Similaires

Stevioside is one of several steviol glycosides found in Stevia rebaudiana. Other similar compounds include:

Rebaudioside A: Known for its superior taste profile compared to stevioside, with less bitterness.

Rebaudioside C: Another steviol glycoside with a slightly different sweetness profile.

Dulcoside A: A minor steviol glycoside with a unique taste profile.

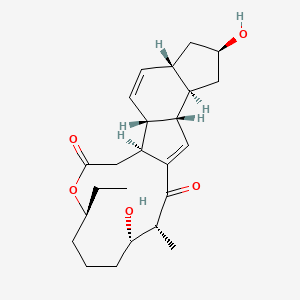

Uniqueness of Stevioside: Stevioside is unique due to its high sweetness intensity and its ability to be used as a non-caloric sweetener. Its molecular structure, which includes multiple glucose units attached to a diterpene backbone, contributes to its distinct taste and functional properties .

Propriétés

Numéro CAS |

57817-89-7 |

|---|---|

Formule moléculaire |

C38H60O18 |

Poids moléculaire |

804.9 g/mol |

Nom IUPAC |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,10R,13S)-13-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18+,19+,20?,21-,22-,23+,24+,25+,26-,27-,28-,29+,30+,31?,32?,33?,35+,36+,37+,38-/m0/s1 |

Clé InChI |

UEDUENGHJMELGK-NWBQOZHJSA-N |

SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |

SMILES isomérique |

C[C@@]12CCC[C@@](C1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)OC6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)(C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

SMILES canonique |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |

Apparence |

Solid powder |

melting_point |

238 - 239 °C |

| 57817-89-7 | |

Description physique |

White to light yellow powder, approximately between 200 and 300 times sweeter than sucrose Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Freely soluble to slightly soluble in water 1.25 mg/mL |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

steviol glycoside stevioside |

Origine du produit |

United States |

Q1: How does stevioside affect blood glucose levels?

A1: Research suggests that stevioside may exert its antihyperglycemic effects through multiple mechanisms. In type 2 diabetic rats, stevioside has been shown to:

- Enhance insulin secretion: Stevioside directly stimulates insulin release from pancreatic beta cells. [, ]

- Improve insulin sensitivity: Stevioside appears to enhance insulin signaling and glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue. [, , ]

- Suppress glucagon secretion: Stevioside may reduce glucagon release from pancreatic alpha cells, further contributing to its blood glucose-lowering effects. []

Q2: Does stevioside impact inflammation?

A2: Studies indicate that stevioside possesses anti-inflammatory properties. Research in cell cultures and animal models suggests that stevioside can:

- Suppress pro-inflammatory cytokines: Stevioside has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β, key mediators of inflammation. [, , ]

- Modulate inflammatory signaling pathways: Stevioside has demonstrated the ability to inhibit the NF-κB pathway, a central regulator of inflammation. [, ]

- Protect against LPS-induced inflammation: Stevioside has shown protective effects against inflammation induced by lipopolysaccharide (LPS), a bacterial toxin known to trigger a strong immune response. [, , ]

Q3: What are the potential benefits of stevioside in myocardial fibrosis?

A3: Research suggests that stevioside might protect against myocardial fibrosis. In a study using isoproterenol-induced myocardial fibrosis in mice, stevioside was shown to:

- Reduce collagen accumulation: Stevioside administration attenuated the buildup of collagen, a hallmark of fibrosis, in heart tissue. []

- Inhibit TGF-β1/Smad signaling: Stevioside suppressed the transforming growth factor-β1 (TGF-β1) signaling pathway, a key driver of fibrosis. []

- Enhance antioxidant defenses: Stevioside increased the activity of antioxidant enzymes in heart tissue, potentially protecting against oxidative stress associated with fibrosis. []

Q4: What is the molecular formula and weight of stevioside?

A4: The molecular formula of stevioside is C38H60O18, and its molecular weight is 804.88 g/mol.

Q5: Is there any spectroscopic data available for stevioside?

A5: Yes, studies often use techniques like High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) to identify and quantify stevioside. [] Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to confirm the structure of stevioside. []

Q6: How do different steviol glycosides compare in terms of sweetness and taste profile?

A6: Stevioside is one of the main sweet glycosides found in Stevia rebaudiana along with other glycosides like rebaudioside A (Reb A). While both contribute to the sweet taste, they differ in their taste profiles. Stevioside is known to have a bitter aftertaste, which is less pronounced in Reb A. The ratio of these glycosides influences the overall taste of stevia-based sweeteners. [, ] Research focuses on modifying the steviol glycoside profile to achieve a more favorable taste. [, ]

Q7: Are there any formulation strategies to improve the properties of stevioside?

A7: Research explores different approaches to enhance stevioside applications:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)

![5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B1681073.png)

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)